N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 892855-27-5
VCID: VC7180241
InChI: InChI=1S/C14H10N2O3S2/c17-13(11-2-1-5-20-11)16-14-15-8-6-9-10(7-12(8)21-14)19-4-3-18-9/h1-2,5-7H,3-4H2,(H,15,16,17)
SMILES: C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=CS4
Molecular Formula: C14H10N2O3S2
Molecular Weight: 318.37

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide

CAS No.: 892855-27-5

Cat. No.: VC7180241

Molecular Formula: C14H10N2O3S2

Molecular Weight: 318.37

* For research use only. Not for human or veterinary use.

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide - 892855-27-5

Specification

CAS No. 892855-27-5
Molecular Formula C14H10N2O3S2
Molecular Weight 318.37
IUPAC Name N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide
Standard InChI InChI=1S/C14H10N2O3S2/c17-13(11-2-1-5-20-11)16-14-15-8-6-9-10(7-12(8)21-14)19-4-3-18-9/h1-2,5-7H,3-4H2,(H,15,16,17)
Standard InChI Key IHBTZJQOEVLKSC-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=CS4

Introduction

N-(6,7-dihydro- dioxino[2,3-f] benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that combines the structural features of benzothiazole and thiophene rings. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. The compound's reactivity can be explored through various chemical pathways, which may be leveraged to synthesize analogs or derivatives with improved pharmacological profiles.

Biological Activity and Potential Applications

While specific data on N-(6,7-dihydro- dioxino[2,3-f] benzothiazol-2-yl)thiophene-2-carboxamide is limited, compounds with similar structures often exhibit significant biological activity. For instance, benzothiazoles are known for their diverse biological activities, including potential anticancer and anti-inflammatory effects . Further studies would be necessary to elucidate specific targets and pathways involved in the biological activity of this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator